(S)-(-)-Trityl glycidyl ether

説明

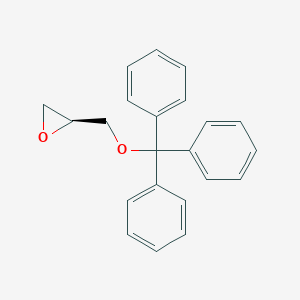

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428235 | |

| Record name | (S)-(-)-Trityl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129940-50-7 | |

| Record name | (2S)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129940-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-Trityl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-Trityl Glycidyl Ether: Chemical Properties, Structure, and Applications

(S)-(-)-Trityl glycidyl ether is a versatile chiral building block extensively utilized in asymmetric synthesis. Its unique structural features, combining a bulky trityl protecting group with a reactive epoxide moiety, make it a valuable intermediate for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. The trityl group imparts significant steric bulk and lipophilicity to the molecule, influencing its solubility and reactivity. The presence of the chiral epoxide ring is central to its utility in stereoselective transformations.

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 129940-50-7 | |

| Molecular Formula | C₂₂H₂₀O₂ | |

| Molecular Weight | 316.39 g/mol | |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 99-102 °C | |

| Optical Rotation | [α]²⁰/D -10.5° (c=1 in chloroform) | |

| Boiling Point (Predicted) | 438.8 ± 40.0 °C | [3] |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. Almost transparent in hot methanol. | [3][4] |

| Storage Conditions | Store at room temperature or under inert gas (nitrogen or argon) at 2-8°C. Protect from moisture. | [3] |

Molecular Structure and Reactivity

The structure of this compound features a triphenylmethyl (trityl) group attached to the oxygen of what was the primary alcohol of (S)-glycidol. This bulky trityl group serves as a protecting group, preventing reactions at that site. The key reactive feature is the epoxide ring, which is susceptible to nucleophilic attack. This ring-opening reaction is the basis for its use in synthesizing more complex chiral molecules. The chirality at the stereocenter is typically preserved during these reactions, allowing for the transfer of stereochemical information.[5]

The trityl group is stable under neutral and basic conditions but can be selectively removed under acidic conditions to reveal the primary alcohol.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of (S)-glycidol with trityl chloride in the presence of a base.[5]

General Experimental Protocol:

-

Reaction Setup: A solution of (S)-glycidol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Trityl chloride and a base (e.g., triethylamine or pyridine) are added to the solution. The base scavenges the hydrochloric acid generated during the reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purification: The crude product is purified by recrystallization, often from a solvent like methanol, to yield the final product as a white crystalline solid.[3]

Application in the Synthesis of Chiral Amino Alcohols

This compound is a key starting material for the synthesis of enantiomerically pure vicinal amino alcohols, which are important structural motifs in many pharmaceutical compounds. The synthesis involves the regioselective ring-opening of the epoxide by an amine.

General Experimental Protocol:

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., a protic solvent like isopropanol or an aprotic solvent like THF).

-

Nucleophilic Addition: The desired amine is added to the solution. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the amine.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.

-

Work-up and Deprotection: Once the reaction is complete, the solvent is removed under reduced pressure. The trityl protecting group can then be removed under acidic conditions (e.g., using a solution of a strong acid like HCl in an organic solvent or a milder acid like acetic acid) to yield the chiral amino alcohol.

-

Purification: The final product is purified by an appropriate method, such as column chromatography or crystallization.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (% ee) of chiral compounds like this compound.[6]

General Method Development Strategy:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of glycidyl ether enantiomers.[6]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation.[7]

-

Detection: UV detection is typically used, with the wavelength selected based on the chromophores in the molecule.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The proton NMR spectrum of a related compound, (S)-glycidyl benzyl ether, shows characteristic signals for the epoxide and ether protons.[8] For this compound, one would expect to see signals corresponding to the trityl group protons (in the aromatic region) and the glycidyl moiety protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C stretching of the ether and epoxide groups.

Mandatory Visualizations

Logical Workflow for the Synthesis of a Chiral Amino Alcohol

Caption: Synthesis of a chiral amino alcohol from this compound.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. (S)-Glycidyl Trityl Ether | 129940-50-7 | TCI AMERICA [tcichemicals.com]

- 2. (S)-(-)-Glycidyl trityl ether [myskinrecipes.com]

- 3. This compound | 129940-50-7 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 8. chem.uci.edu [chem.uci.edu]

Synthesis and Mechanism of (S)-(-)-Trityl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and reaction mechanism of the chiral building block, (S)-(-)-Trityl glycidyl ether. This valuable intermediate is widely utilized in pharmaceutical and fine chemical synthesis due to its unique combination of a reactive epoxide moiety and a bulky, stereochemically-influential trityl protecting group.[1][2] This guide details a reliable synthetic protocol, delves into the reaction mechanism, and presents key quantitative and qualitative data to support researchers in its effective application.

Synthesis of this compound

The principal synthetic route to this compound involves the stereoretentive etherification of commercially available (S)-glycidol with trityl chloride. The reaction proceeds via the protection of the primary hydroxyl group of (S)-glycidol with the sterically demanding trityl group. This transformation is typically carried out in an aprotic solvent in the presence of a tertiary amine base and a nucleophilic catalyst.

Experimental Protocol

The following experimental protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of this compound.[3]

Materials:

-

(S)-Glycidol

-

Trityl chloride (Triphenylmethyl chloride)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of (S)-glycidol (5.0 g, 61 mmol) in dichloromethane (30 mL) is prepared.

-

In a separate flask equipped with a magnetic stirrer and an ice bath, a solution of trityl chloride (18.6 g, 66.8 mmol) and triethylamine (16.9 mL, 122 mmol) in dichloromethane (67 mL) is prepared and cooled.

-

The (S)-glycidol solution is added slowly via syringe to the stirred trityl chloride solution under ice-bath conditions.

-

Following the complete addition of (S)-glycidol, 4-(dimethylamino)pyridine (DMAP) (742 mg, 6.08 mmol) is added to the reaction mixture.

-

The reaction is allowed to proceed, and its progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is worked up by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a white solid.

-

Purification is achieved by recrystallization from boiling methanol (approximately 200 mL) to afford this compound as white crystals.

Experimental Workflow

Reaction Mechanism

The tritylation of (S)-glycidol proceeds through a stereoretentive Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. The key feature of this mechanism is the formation of a highly stable triphenylmethyl (trityl) carbocation intermediate.

Step 1: Formation of the Trityl Cation In the presence of a Lewis acid or, in this case, facilitated by the polar solvent and the base, trityl chloride dissociates to form a resonance-stabilized trityl carbocation and a chloride ion. The stability of the trityl cation is attributed to the extensive delocalization of the positive charge across the three phenyl rings.

Step 2: Nucleophilic Attack by (S)-Glycidol The primary alcohol of (S)-glycidol, acting as a nucleophile, attacks the electrophilic trityl carbocation. This step forms a protonated ether intermediate.

Step 3: Deprotonation Triethylamine, acting as a base, deprotonates the oxonium ion intermediate to yield the final product, this compound, and triethylammonium chloride as a byproduct.

The reaction is highly stereoselective for the primary hydroxyl group due to the significant steric hindrance imposed by the bulky trityl group, which disfavors reaction at the secondary alcohol of a diol. In the case of glycidol, which possesses only a primary alcohol, the reaction proceeds smoothly at this position. The chirality at the C2 position of the glycidol is preserved throughout the reaction sequence as it is not directly involved in the bond-forming or bond-breaking steps.

Signaling Pathway Diagram

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₀O₂ | [3] |

| Molecular Weight | 316.39 g/mol | [3] |

| Yield | 73% (recrystallized) | [3] |

| Melting Point | 99-102 °C | [3] |

| Optical Rotation | [α]²⁰/D = -10.5° (c=1 in chloroform) | [2][3] |

| Enantiomeric Excess (ee) | >98% | |

| Appearance | White to light yellow crystalline powder | [2][3] |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), the methine and methylene protons of the glycidyl moiety, and the methylene protons adjacent to the trityl ether oxygen. Based on analogous structures like (S)-glycidyl benzyl ether, the protons of the epoxide ring are expected to appear as multiplets in the range of 2.6-3.2 ppm, and the protons of the -CH₂-O-Tr group are expected around 3.4-3.7 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the trityl group, the quaternary carbon of the trityl group, and the three carbons of the glycidyl moiety. The carbon atoms of the epoxide ring are expected to appear in the range of 44-51 ppm, while the methylene carbon of the -CH₂-O-Tr group would be expected around 65-75 ppm.

-

-

Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are essential for determining the enantiomeric excess of the synthesized product.

Conclusion

The synthesis of this compound from (S)-glycidol and trityl chloride is a robust and reliable method for obtaining this important chiral building block. The Sₙ1 mechanism ensures the retention of stereochemistry at the chiral center. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the efficient and reproducible preparation of this versatile compound for a wide range of applications.

References

The Versatile Chiral Synthon: A Technical Guide to (S)-(-)-Trityl Glycidyl Ether in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Trityl glycidyl ether stands as a cornerstone chiral building block in modern organic synthesis, prized for its dual functionality that enables the stereocontrolled construction of complex molecules. This in-depth guide explores its fundamental applications, supported by detailed experimental protocols and quantitative data, to provide a comprehensive resource for professionals in research and drug development. Its utility stems from the presence of a reactive (S)-configured epoxide ring and a bulky, acid-labile trityl protecting group, a combination that allows for sequential, regioselective reactions while preserving stereochemical integrity.

Core Applications in Asymmetric Synthesis

The primary role of this compound is to serve as a chiral synthon for the introduction of a glycidol unit in a stereospecific manner. This is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the therapeutic activity is often confined to a single enantiomer. Key applications include the synthesis of chiral β-amino alcohols, which are crucial intermediates for β-blockers, as well as in the construction of other bioactive molecules.

The synthetic strategy typically involves two key transformations:

-

Regioselective Ring-Opening of the Epoxide: The epoxide ring is susceptible to nucleophilic attack, which can be controlled to occur regioselectively at the less sterically hindered terminal carbon. This reaction introduces a variety of functional groups while setting a new stereocenter.

-

Deprotection of the Trityl Group: The bulky trityl (triphenylmethyl) group serves as a robust protecting group for the primary alcohol. Its removal is typically achieved under mild acidic conditions, unmasking the hydroxyl functionality for further synthetic manipulations.

The logical workflow for the utilization of this compound in the synthesis of a chiral β-amino alcohol is depicted below:

Synthesis of Chiral β-Blockers: A Case Study of (S)-Metoprolol

The synthesis of (S)-Metoprolol from 4-(2-methoxyethyl)phenol and (S)-epichlorohydrin proceeds in two main steps. The optical purity of the final product is reported to be greater than 99% enantiomeric excess (ee), with an overall yield of 53.9%.[1]

Experimental Protocols

Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

This step involves the reaction of 4-(2-methoxyethyl)phenol with (S)-epichlorohydrin.

-

Materials:

-

4-(2-methoxyethyl)phenol

-

(S)-epichlorohydrin

-

Sodium hydroxide

-

Solvent (e.g., a suitable polar aprotic solvent)

-

-

Procedure:

-

4-(2-methoxyethyl)phenol is converted in situ to its corresponding phenoxide with sodium hydroxide treatment.

-

The phenoxide solution is then treated with (S)-epichlorohydrin.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired epoxide intermediate.

-

Step 2: Synthesis of (S)-Metoprolol

The synthesized epoxide is then reacted with isopropylamine to yield (S)-Metoprolol.

-

Materials:

-

(S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

-

Isopropylamine

-

Solvent (e.g., a protic solvent like methanol or ethanol)

-

-

Procedure:

-

The epoxide intermediate is dissolved in a suitable solvent.

-

An excess of isopropylamine is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed.

-

The solvent and excess isopropylamine are removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford (S)-Metoprolol.

-

The following diagram illustrates the experimental workflow for the synthesis of (S)-Metoprolol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (S)-Metoprolol.

| Step | Product | Starting Materials | Key Reagents | Yield | Enantiomeric Excess (ee) |

| 1 & 2 | (S)-Metoprolol | 4-(2-methoxyethyl)phenol, (S)-epichlorohydrin | NaOH, Isopropylamine | 53.9% (overall) | >99% |

Regioselective Ring-Opening with Amines

The reaction of epoxides with amines is a fundamental transformation for the synthesis of β-amino alcohols. The regioselectivity of this reaction is crucial, and with substrates like this compound, the attack of the amine typically occurs at the terminal, less hindered carbon of the epoxide.

A general procedure for the regioselective ring-opening of epoxides with amines under solvent-free conditions using a silica-bonded S-sulfonic acid (SBSSA) catalyst has been reported. This method offers high yields and excellent regioselectivity at room temperature.

General Experimental Protocol for Regioselective Ring-Opening

-

Materials:

-

Epoxide (1 mmol)

-

Amine (1 mmol)

-

Silica-bonded S-sulfonic acid (SBSSA) catalyst (100 mg, 3.4 mol%)

-

Dichloromethane (for workup)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a magnetically stirred mixture of the epoxide and the amine, the SBSSA catalyst is added.

-

The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).

-

Upon completion, the mixture is diluted with dichloromethane and filtered to remove the catalyst.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the corresponding β-amino alcohol.

-

The following table presents data for the ring-opening of phenyl glycidyl ether (an analog of trityl glycidyl ether) with various amines using this protocol.

| Entry | Amine | Product | Time (h) | Yield (%) |

| 1 | Aniline | 1-Phenoxy-3-(phenylamino)propan-2-ol | 1.5 | 95 |

| 2 | p-Toluidine | 1-Phenoxy-3-(p-tolylamino)propan-2-ol | 1.5 | 96 |

| 3 | p-Anisidine | 1-(4-Methoxyphenylamino)-3-phenoxypropan-2-ol | 2 | 94 |

| 4 | p-Nitroaniline | 1-(4-Nitrophenylamino)-3-phenoxypropan-2-ol | 3 | 90 |

Deprotection of the Trityl Group

The final step in many synthetic sequences involving this compound is the removal of the trityl protecting group. This is typically achieved under mild acidic conditions, which cleave the ether linkage to reveal the primary alcohol.

General Experimental Protocol for Trityl Group Deprotection

A common method for trityl group deprotection involves the use of formic acid.

-

Materials:

-

Trityl-protected alcohol

-

Formic acid (97+%)

-

Dioxane

-

Ethanol

-

Diethyl ether

-

Water

-

-

Procedure:

-

The trityl-protected compound is treated with cold formic acid for a short period (e.g., 3 minutes).

-

The formic acid is then evaporated under high vacuum at room temperature.

-

The residue is co-evaporated twice from dioxane, followed by evaporations from ethanol and diethyl ether to ensure complete removal of the acid.

-

The final residue is extracted with warm water to dissolve the deprotected alcohol, and the insoluble triphenylmethanol byproduct is removed by filtration.

-

The aqueous filtrate is evaporated in vacuo to yield the purified alcohol.[1]

-

The following table summarizes various acidic conditions for the deprotection of trityl ethers, highlighting the versatility of this transformation.[2]

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds. |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA. |

| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups. |

References

An In-depth Technical Guide to the Chirality and Optical Activity of (S)-(-)-Trityl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Trityl glycidyl ether is a crucial chiral building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive epoxide moiety with a bulky trityl protecting group, make it an invaluable intermediate for the asymmetric synthesis of complex molecules, particularly in the development of new pharmaceutical agents. This technical guide provides a comprehensive overview of the chirality and optical activity of this compound, including its physicochemical properties, detailed synthesis protocols, and methods for analyzing its enantiomeric purity. The content is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Chiral Properties

This compound is a white to light yellow crystalline powder.[1] The "S" designation in its name refers to the absolute configuration of the stereocenter in the glycidyl unit, as determined by the Cahn-Ingold-Prelog priority rules. The negative sign, (-), indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.

The chirality of this molecule is fundamental to its application in asymmetric synthesis, where it allows for the introduction of a specific stereochemistry into a target molecule.[2] This stereochemical control is of utmost importance in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities and toxicities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129940-50-7 | [1] |

| Molecular Formula | C₂₂H₂₀O₂ | [1] |

| Molecular Weight | 316.39 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 99-102 °C | [1] |

| Solubility | Almost transparent in hot methanol | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Optical Activity

The optical activity of a chiral compound is a defining physical property and is measured by its specific rotation. The specific rotation of this compound has been reported under various conditions, as summarized in the table below. It is important to note the conflicting values reported in toluene, which may arise from differences in experimental conditions or measurement errors.

Table 2: Optical Rotation Data for this compound

| Specific Rotation ([α]²⁰/D) | Concentration (c) | Solvent | Reference |

| -10.5° | 1 g/100 mL | Chloroform | [1] |

| +15.6° | 5 g/100 mL | Toluene | |

| -15° | 5 g/100 mL | Toluene | |

| +5.1° | 5 g/100 mL | Toluene |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of (S)-glycidol with trityl chloride in the presence of a base. The trityl group acts as a bulky protecting group for the primary alcohol of glycidol.[2]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:[1]

Reagents:

-

(S)-glycidol

-

Trityl chloride (Triphenylmethyl chloride)

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

Procedure:

-

Under an argon atmosphere and in an ice bath, a solution of (S)-glycidol (5.0 g, 61 mmol) in CH₂Cl₂ (30 mL) is slowly added to a stirred solution of trityl chloride (18.6 g, 66.8 mmol) and triethylamine (16.9 mL, 122 mmol) in CH₂Cl₂ (67 mL).

-

After the addition is complete, DMAP (742 mg, 6.08 mmol) is added to the reaction mixture.

-

The reaction is allowed to gradually warm to room temperature and stirred for 14 hours.

-

The reaction mixture is then diluted with 300 mL of saturated aqueous NH₄Cl solution.

-

The mixture is further diluted with approximately 1 L of water to dissolve any precipitated salts.

-

The product is extracted with Et₂O (3 x volumes).

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield a white solid.

-

The crude product is purified by recrystallization from boiling methanol (200 mL) to afford this compound as white crystals.

Analysis of Enantiomeric Purity

The enantiomeric purity of this compound is a critical parameter, and it is typically determined using chiral chromatography techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

While a specific, validated method for this compound was not found in the surveyed literature, a general approach using a chiral capillary column is standard for determining the enantiomeric excess of such compounds. An enantiomeric excess of 98% has been reported for this compound as determined by GLC (Gas-Liquid Chromatography).

General Experimental Protocol (Hypothetical):

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 280 °C.

-

Oven Temperature Program: A temperature gradient would be optimized to achieve baseline separation of the (S) and (R) enantiomers, for example, starting at 150 °C and ramping to 250 °C.

Chiral High-Performance Liquid Chromatography (HPLC)

General Experimental Protocol (Hypothetical):

-

Column: A chiral column such as a Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based).

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio would be optimized to achieve separation (e.g., 90:10 hexane:isopropanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm, due to the aromatic trityl group).

Spectroscopic Data

-

¹H NMR: Aromatic protons of the trityl group would appear as a complex multiplet in the range of 7.2-7.5 ppm. The protons of the glycidyl moiety would appear at higher field, with characteristic shifts for the oxirane ring and the adjacent methylene group.

-

¹³C NMR: Aromatic carbons of the trityl group would be observed in the 120-145 ppm region. The carbons of the glycidyl group would appear at higher field.

-

IR Spectroscopy: Characteristic peaks for C-O-C stretching of the ether and epoxide, and aromatic C-H and C=C stretching from the trityl group would be present.

-

Mass Spectrometry: The molecular ion peak would be expected, along with a prominent peak corresponding to the stable trityl cation.

Applications in Drug Development

This compound is a valuable chiral synthon for the preparation of a wide range of pharmaceutical compounds. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups while retaining the stereochemistry at the adjacent carbon.[2] This makes it a key intermediate in the synthesis of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect.

Conclusion

This compound is a cornerstone chiral building block for asymmetric synthesis in the pharmaceutical and fine chemical industries. A thorough understanding of its chiral properties, optical activity, and the methods for its synthesis and analysis is essential for its effective application. This guide provides a consolidated resource of its key technical aspects to aid researchers and professionals in their drug development endeavors. While detailed spectroscopic and some analytical data are not widely published, the provided protocols and general methodologies offer a strong foundation for working with this important chiral intermediate.

References

(S)-(-)-Trityl glycidyl ether CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-(-)-Trityl glycidyl ether, a key chiral building block in modern organic synthesis. This document outlines its chemical properties, applications, and a representative experimental protocol for its use.

Core Chemical Data

This compound, with the CAS number 129940-50-7, is a white to light yellow crystalline powder.[1] Its molecular formula is C₂₂H₂₀O₂, and it has a molecular weight of 316.39 g/mol .[2][3] This compound is widely utilized in the stereoselective synthesis of complex organic molecules, particularly in the development of pharmaceuticals.[4]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 129940-50-7 | [2][3] |

| Molecular Formula | C₂₂H₂₀O₂ | [2][3] |

| Molecular Weight | 316.39 g/mol | [2][3] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 99-102 °C | |

| Optical Rotation | [α]20/D −10.5° (c = 1 in chloroform) | |

| Purity | ≥98% |

Synthetic Utility and Applications

This compound serves as a versatile chiral intermediate. The trityl (triphenylmethyl) group acts as a bulky protecting group for the primary alcohol, which can be selectively removed under acidic conditions.[4] The core utility of this molecule lies in the high reactivity of its epoxide ring, which is susceptible to nucleophilic attack.[4] This ring-opening reaction proceeds with high stereoselectivity, allowing for the introduction of a chiral center into the target molecule.[4]

This compound is a crucial starting material in the multi-step synthesis of various pharmaceutical agents, including potent prostaglandin D₂ (PGD₂) receptor antagonists and (-)-actisonitrile.[1] Its application extends to polymer chemistry, where it is used to create specialized monomers.[4]

Representative Experimental Protocol: Nucleophilic Ring-Opening

The following is a representative experimental protocol for the nucleophilic ring-opening of a glycidyl ether, adapted from methodologies used for analogous compounds. This protocol illustrates the general procedure for reacting an alcohol with an activated epoxide in the presence of a base.

Reaction Scheme:

Materials:

-

This compound

-

Nucleophile (e.g., a substituted phenol)

-

Cesium Fluoride (CsF) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve the nucleophile (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add cesium fluoride (1.2 eq) to the solution and stir for 1 hour at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for several hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the desired ring-opened product.

This is a generalized protocol and may require optimization for specific substrates and scales.

Role in Prostaglandin D₂ Receptor Antagonist Synthesis

This compound is a key chiral precursor for the synthesis of certain prostaglandin D₂ (PGD₂) receptor antagonists. PGD₂ is a lipid mediator that signals through the DP1 and DP2 (also known as CRTH2) receptors.[3] The signaling pathway, particularly through the DP1 receptor, involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Antagonists of this receptor block the binding of PGD₂ and inhibit this signaling cascade, which is relevant in inflammatory conditions such as asthma and allergic rhinitis.

References

Spectroscopic Profile of (S)-(-)-Trityl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-(-)-Trityl glycidyl ether, a key chiral building block in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines general experimental protocols for acquiring such data, and includes visualizations to illustrate the relationship between the molecule's structure and its spectral features.

Spectroscopic Data

Due to the challenges in sourcing direct experimental spectra from a single, publicly available repository, the following data is a composite of information gathered from various sources, including predicted data where experimental data was not available. Researchers are advised to verify this data with their own experimental results.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the trityl group, and the protons of the glycidyl moiety.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 15H | Aromatic protons (Trityl group) |

| ~3.15 | Multiplet | 1H | Oxirane CH |

| ~3.40 | Doublet of doublets | 1H | -O-CH₂ (diastereotopic) |

| ~3.75 | Doublet of doublets | 1H | -O-CH₂ (diastereotopic) |

| ~2.80 | Doublet of doublets | 1H | Oxirane CH₂ (diastereotopic) |

| ~2.60 | Doublet of doublets | 1H | Oxirane CH₂ (diastereotopic) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~144.0 | Quaternary Aromatic Carbon (Trityl) |

| ~128.7 | Aromatic CH (Trityl) |

| ~128.0 | Aromatic CH (Trityl) |

| ~127.2 | Aromatic CH (Trityl) |

| ~86.5 | Quaternary Carbon C(Ph)₃ |

| ~70.0 | -O-CH₂ |

| ~51.0 | Oxirane CH |

| ~44.5 | Oxirane CH₂ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

IR (Infrared) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2990-2850 | Medium | Aliphatic C-H stretch |

| ~1595, 1490, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250-1200 | Strong | Asymmetric C-O-C stretch (ether) |

| ~1100-1000 | Strong | Symmetric C-O-C stretch (ether) |

| ~910, 840 | Medium-Strong | Epoxide ring vibrations (C-O stretch) |

| ~750, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: Predicted characteristic absorption bands. Actual peak positions and intensities can vary.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The typical volume of solvent is 0.6-0.7 mL.

-

To ensure a homogenous solution and remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C), including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Sample Preparation:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect the spectrum.

-

Visualization of Molecular Structure and Spectroscopic Correlation

The following diagrams illustrate the relationship between the chemical structure of this compound and its expected spectroscopic signals.

Caption: Molecular structure of this compound.

Caption: Generalized workflow for spectroscopic analysis.

Role of the trityl group in (S)-(-)-Trityl glycidyl ether

An In-depth Technical Guide on the Core Role of the Trityl Group in (S)-(-)-Trityl Glycidyl Ether for Researchers, Scientists, and Drug Development Professionals.

This compound is a key chiral building block in modern organic synthesis, prized for its versatility in constructing enantiomerically pure molecules. At the heart of its utility lies the triphenylmethyl (trityl) group, a bulky and strategic protecting group that dictates the molecule's reactivity and stereochemical outcomes. This technical guide delves into the multifaceted role of the trityl group in this compound, providing a comprehensive overview of its function, supported by experimental data and protocols.

The primary role of the trityl group in this compound is to act as a protecting group for the primary hydroxyl of (S)-glycidol. This protection is crucial for isolating the reactivity of the epoxide ring, allowing for selective nucleophilic attack at this site. The trityl group's significant steric bulk is its most defining feature, which governs its remarkable selectivity for primary alcohols over more sterically hindered secondary and tertiary alcohols.[1][2] This chemoselectivity is a cornerstone of its application in complex, multi-step syntheses.[1]

The protection of an alcohol with a trityl group, typically using trityl chloride, proceeds via a unimolecular nucleophilic substitution (S"N"1) mechanism. This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation).[1] The bulky nature of the trityl group ensures that this reaction occurs preferentially at the less sterically encumbered primary hydroxyl group.

Directing Reactivity: The Trityl Group's Influence on Epoxide Ring-Opening

Once the primary hydroxyl group is protected, the epoxide ring in this compound becomes the primary site for chemical transformations. The epoxide is susceptible to ring-opening by a wide array of nucleophiles, including amines, alcohols, thiols, and organometallic reagents.[3] In reactions with strong nucleophiles under basic or neutral conditions, the ring-opening proceeds via an S"N"2 mechanism. The steric hindrance provided by the adjacent bulky trityl group directs the incoming nucleophile to attack the less substituted terminal carbon of the epoxide. This regioselectivity is a critical aspect of the synthetic utility of this compound, ensuring the formation of a single, desired regioisomer.

The chirality at the stereocenter of the glycidyl ether moiety is preserved during these S"N"2 reactions, making it an invaluable tool for stereoselective synthesis.[3] This property is particularly important in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

Quantitative Data on Tritylation and Epoxide Ring-Opening Reactions

The following tables summarize quantitative data from key experiments involving the synthesis and subsequent reactions of this compound.

| Entry | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Base | Time (h) | Temp (°C) | Yield (%) | Ref. |

| 1 | (S)-Glycidol | Trityl Chloride | This compound | CH₂Cl₂ | Triethylamine, DMAP | 14 | RT | 73 | [4] |

| 2 | 1-Naphthol | (±)-Epichlorohydrin | (±)-1-(1-Naphthyloxy)-2,3-epoxypropane | 2-Butanone | K₂CO₃ | 3 | 75 | 96 | [5] |

| 3 | 4-Hydroxyphenylacetamide | (R)-Epichlorohydrin | (S)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide | Water | NaOH, Benzyltrimethylammonium chloride | 46 | -3 to 0 | ~67 (of mixed product) | [2] |

Table 1: Synthesis of Glycidyl Ethers. This table presents the reaction conditions and yields for the synthesis of this compound and related glycidyl ether intermediates used in the synthesis of β-blockers.

| Entry | Epoxide | Nucleophile | Product | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |

| 1 | (±)-1-(1-Naphthyloxy)-2,3-epoxypropane | Isopropylamine | (±)-Propranolol | Isopropylamine/Water | 1 | Reflux | 89 | [5] |

| 2 | (S)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide & (S)-chlorohydrin mixture | Isopropylamine | (S)-Atenolol | Isopropylamine/Water | 12 | 10-15 | 75 | [2] |

| 3 | (S)-4-(2,3-Epoxypropoxy)-1H-indole | Isopropylamine | (S)-Pindolol | Ethanol | 14 | Heating | 89 | [6] |

Table 2: Synthesis of β-Blockers via Epoxide Ring-Opening. This table details the conditions for the ring-opening of various glycidyl ethers with isopropylamine to produce common β-blockers, demonstrating the utility of this synthetic strategy.

Detailed Experimental Protocols

Synthesis of this compound[4]

To a stirred solution of trityl chloride (18.6 g, 66.8 mmol) and triethylamine (16.9 mL, 122 mmol) in dichloromethane (67 mL) under an argon atmosphere and cooled in an ice bath, a solution of (S)-glycidol (5.0 g, 61 mmol) in dichloromethane (30 mL) is added slowly via syringe. After the addition is complete, 4-dimethylaminopyridine (DMAP) (742 mg, 6.08 mmol) is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 14 hours. The reaction mixture is subsequently diluted with 300 mL of a saturated aqueous solution of ammonium chloride and further diluted with water to approximately 1 L to dissolve any precipitated salts. The product is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield a white solid. The crude product is purified by recrystallization from boiling methanol (200 mL) to afford this compound as white crystals (14.1 g, 73% yield).

Synthesis of (S)-Propranolol from a Glycidyl Ether Intermediate[5][7]

A solution of (±)-1-(1-naphthyloxy)-2,3-epoxypropane (2g, 10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is stirred and heated to reflux for 1 hour.[5] The solvent is then removed under reduced pressure to yield crude (±)-propranolol (2.2g, 89% yield), which can be purified by recrystallization from hexane.[5] For the enantioselective synthesis, a solution of the glycidyl ether (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in DMSO (20 ml) is stirred for 15 minutes. Isopropylamine (16 mmol, 1.2 ml) is then added, and the mixture is stirred at ambient temperature for 24 hours. The reaction mixture is cooled and filtered. The resulting solid is washed with dichloromethane, treated with a 10% aqueous sodium hydroxide solution (10 ml), and extracted with dichloromethane (2 x 50 ml). The combined organic layers are washed with water (5 x 50 ml) and dried over sodium sulfate to yield (S)-propranolol.[7]

Visualizing the Synthetic Pathway

The role of this compound as a chiral building block is exemplified in the multi-step synthesis of β-blockers. The following diagrams illustrate the logical flow of these synthetic processes.

Caption: Synthesis of this compound.

Caption: General synthesis of β-blockers.

References

- 1. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents | MDPI [mdpi.com]

- 2. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 129940-50-7 [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. S(-)-PINDOLOL synthesis - chemicalbook [chemicalbook.com]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

A Technical Guide to Chiral Epoxides in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are pivotal intermediates in modern organic synthesis, serving as versatile building blocks for the construction of complex, stereochemically defined molecules.[1][2] Their significance is underscored by their prevalence in a wide array of pharmaceuticals, agrochemicals, and natural products. The inherent ring strain of the three-membered ether ring allows for regio- and stereospecific ring-opening reactions, enabling the introduction of two vicinal stereocenters with high fidelity.[2][3] This control over stereochemistry is paramount in drug development, where the biological activity of a molecule is often dictated by its precise three-dimensional arrangement. The development of catalytic, enantioselective methods for the synthesis of chiral epoxides has been a landmark achievement in organic chemistry, recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on asymmetric oxidation reactions.[4]

This in-depth technical guide provides a comprehensive overview of the core methodologies for the asymmetric synthesis of chiral epoxides, with a focus on the Sharpless, Jacobsen-Katsuki, and Shi epoxidations. It includes detailed experimental protocols, quantitative data for key transformations, and visualizations of reaction mechanisms and their application in synthetic workflows.

Core Methodologies for Asymmetric Epoxidation

The strategic selection of an asymmetric epoxidation method is primarily dictated by the substrate's functional group pattern. The following sections delve into the three preeminent methods, outlining their mechanisms, substrate scope, and practical considerations.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[5][6] It employs a catalyst generated in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[7] A key advantage of the SAE is that the facial selectivity of the epoxidation is determined by the chirality of the DET used, allowing for the synthesis of either enantiomer of the desired 2,3-epoxyalcohol with high predictability.[8]

Reaction Mechanism

The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex. The mechanism involves the exchange of isopropoxide ligands for the chiral tartrate, the allylic alcohol substrate, and the TBHP oxidant.[5][7] The chiral environment created by the tartrate ligand directs the delivery of the oxygen atom from the coordinated TBHP to one specific face of the alkene.

Quantitative Data for Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |

| Geraniol | (+)-DIPT | >95 | >95 | [9] |

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [10] |

| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | - | 90 | [10] |

| Cinnamyl alcohol | (+)-DET | 90 | 96 | [9] |

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4Å molecular sieves.

-

Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C in a dry ice/acetone bath.

-

To the cooled and stirred suspension, add L-(+)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) via syringe. Stir the resulting mixture for 30 minutes at -20 °C to form the chiral catalyst.

-

Add geraniol to the reaction mixture.

-

Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide (TBHP) in toluene dropwise over 10-15 minutes, ensuring the internal temperature remains below -10 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

-

Stir the biphasic mixture vigorously for 1 hour, then separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral epoxy alcohol.[11]

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[12][13] This reaction utilizes a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (NaOCl, bleach).[14] A significant advantage of the Jacobsen-Katsuki epoxidation is its broader substrate scope compared to the Sharpless epoxidation, as it does not require the presence of a directing allylic alcohol functionality.[12]

Reaction Mechanism

The proposed mechanism involves the oxidation of the Mn(III)-salen complex by the terminal oxidant to generate a high-valent Mn(V)-oxo species. This active intermediate then transfers its oxygen atom to the alkene substrate. The exact mechanism of oxygen transfer is still a subject of discussion, with evidence supporting both a concerted and a stepwise radical pathway depending on the substrate.[12]

Quantitative Data for Jacobsen-Katsuki Epoxidation

| Alkene Substrate | Oxidant | Yield (%) | ee (%) | Reference |

| (Z)-1-Phenylpropene | NaOCl | 84 | 92 | [15] |

| Indene | NaOCl | 89 | 88 | [16] |

| 1,2-Dihydronaphthalene | m-CPBA | 89 | 96 | [15] |

| (Z)-Stilbene | NaOCl | 63 | 97 | [15] |

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Indene

-

To a round-bottom flask, add a solution of indene in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add the chiral (R,R)-Jacobsen's catalyst (typically 1-5 mol%).

-

Add 4-(3-phenylpropyl)pyridine N-oxide (P₃NO) as an axial ligand to improve catalyst performance.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (bleach) while stirring vigorously to ensure efficient mixing of the biphasic system.

-

Monitor the reaction progress by TLC.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude indene oxide by flash column chromatography.[16]

Shi Asymmetric Epoxidation

The Shi asymmetric epoxidation is a powerful organocatalytic method for the epoxidation of a wide range of alkenes, including trans-disubstituted and trisubstituted olefins.[1][17] This reaction utilizes a chiral ketone catalyst derived from D-fructose and potassium peroxymonosulfate (Oxone) as the terminal oxidant.[4] Being a metal-free system, the Shi epoxidation offers advantages in terms of catalyst cost, toxicity, and ease of removal from the final product.

Reaction Mechanism

The reaction proceeds through the in situ generation of a chiral dioxirane intermediate from the ketone catalyst and Oxone.[4][17] The dioxirane is a potent oxygen transfer agent that epoxidizes the alkene. The reaction is typically performed in a biphasic system with a phase-transfer catalyst to facilitate the interaction between the water-soluble oxidant and the organic-soluble substrate and catalyst.[1] The pH of the reaction medium is crucial and is generally maintained around 10.5 to favor dioxirane formation and minimize catalyst decomposition via the Baeyer-Villiger side reaction.[1]

Quantitative Data for Shi Asymmetric Epoxidation

| Alkene Substrate | Yield (%) | ee (%) | Reference |

| trans-β-Methylstyrene | 90 | 92 | [18] |

| 1-Phenylcyclohexene | 95 | 96 | [18] |

| trans-Stilbene | 85 | 94 | [18] |

| α-Methylstyrene | 78 | 87 | [18] |

Experimental Protocol: Shi Asymmetric Epoxidation of trans-β-Methylstyrene

-

To a round-bottom flask, add the chiral fructose-derived ketone catalyst, a solution of sodium tetraborate decahydrate and EDTA in water, and tetrabutylammonium hydrogensulfate.

-

Add a solution of trans-β-methylstyrene in a mixture of acetonitrile and dimethoxymethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Simultaneously add an aqueous solution of Oxone and EDTA, and an aqueous solution of potassium carbonate dropwise over 1 hour using two separate addition funnels.

-

Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

-

Warm the mixture to room temperature over 1 hour.

-

Dilute the reaction mixture with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxide by flash column chromatography.[4]

Application of Chiral Epoxides in Drug Development

Chiral epoxides are invaluable intermediates in the synthesis of a wide range of pharmaceuticals.[19][20] Their ability to undergo stereospecific ring-opening with various nucleophiles allows for the efficient construction of complex chiral molecules. The following workflow illustrates the central role of a chiral epoxide intermediate in a typical drug development pipeline.

A notable example is the synthesis of the HIV protease inhibitor Indinavir, where a key step involves the Jacobsen-Katsuki epoxidation of indene to form a chiral epoxide intermediate.[16] Similarly, the Sharpless epoxidation has been instrumental in the synthesis of various natural products and bioactive molecules, such as the gypsy moth pheromone (+)-disparlure.[10][21] The organocatalytic Shi epoxidation provides a metal-free alternative for the synthesis of chiral epoxide intermediates, which is particularly advantageous in pharmaceutical manufacturing to avoid metal contamination in the final drug substance.[22]

Conclusion

The development of catalytic asymmetric epoxidation methodologies has revolutionized the field of organic synthesis, providing chemists with powerful tools to construct complex chiral molecules with high levels of stereocontrol. The Sharpless, Jacobsen-Katsuki, and Shi epoxidations each offer unique advantages in terms of substrate scope, catalyst type, and reaction conditions, making them indispensable reactions in the modern synthetic chemist's toolbox. Their application in the synthesis of pharmaceuticals and other bioactive compounds highlights the critical role of chiral epoxides as versatile and valuable intermediates in the quest for new and improved medicines. As the demand for enantiomerically pure compounds continues to grow, the importance of these and future asymmetric epoxidation methods will undoubtedly continue to expand.

References

- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 2. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]

- 3. survivaltechnologies.in [survivaltechnologies.in]

- 4. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Sharpless Epoxidation [organic-chemistry.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Shi Epoxidation [organic-chemistry.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. mdpi.com [mdpi.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Organocatalyzed epoxidation in the total synthesis of (−)-trans-, (+)-trans- and (+)-cis-disparlures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatility of Glycidyl Ethers: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, glycidyl ethers serve as indispensable and highly versatile building blocks. Their inherent reactivity, centered around a strained three-membered epoxide ring, allows for a wide array of chemical transformations, making them crucial intermediates in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. This in-depth technical guide explores the core principles of utilizing glycidyl ethers in chemical synthesis, focusing on their reactivity, key experimental protocols, and their application in the development of therapeutic agents.

Core Principles of Glycidyl Ether Reactivity

The synthetic utility of glycidyl ethers stems from the high reactivity of the oxirane (epoxide) ring, which is susceptible to nucleophilic attack.[1][2][3] This ring-opening reaction can be initiated by a diverse range of nucleophiles, including alcohols, amines, thiols, and carbanions, leading to the formation of functionalized β-substituted alcohols. The regioselectivity of this ring-opening is a critical aspect of their chemistry and is highly dependent on the reaction conditions.

Under basic or nucleophilic conditions , the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon of the epoxide ring, resulting in the formation of a secondary alcohol.[4][5][6]

Conversely, under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The reaction then proceeds with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge.[4][5][6][7] This control over regioselectivity makes glycidyl ethers powerful tools for directing the synthesis of specific isomers.

Synthesis of Glycidyl Ethers

The most common method for the synthesis of glycidyl ethers is the reaction of an alcohol or phenol with epichlorohydrin in the presence of a base.[5][7][8][9] This process, often referred to as glycidylation, can also be catalyzed by Lewis acids.[10][11] A general workflow for the base-catalyzed synthesis is depicted below.

References

- 1. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. A FACILE SYNTHESIS OF (S) – (-) – PROPRANOLOL [jsciences.ut.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. EP0545576A1 - Process for the glycidylation of alcohols - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Blockers Using (S)-(-)-Trityl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral β-blockers utilizing (S)-(-)-Trityl glycidyl ether as a key chiral starting material. The protocols focus on a two-step synthetic strategy involving the deprotection of this compound to the versatile intermediate (S)-glycidol, followed by its reaction with various phenolic compounds to yield the target (S)-β-blockers. This methodology ensures the stereospecific synthesis of the pharmacologically active S-enantiomer.

Introduction

β-Adrenergic receptor antagonists, commonly known as β-blockers, are a class of drugs pivotal in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The therapeutic efficacy of many β-blockers resides predominantly in the (S)-enantiomer. Consequently, the enantioselective synthesis of these compounds is of paramount importance in drug development and manufacturing to maximize therapeutic benefit and minimize potential side effects associated with the inactive (R)-enantiomer.

This compound is a valuable chiral building block for the asymmetric synthesis of pharmaceuticals. Its bulky trityl protecting group allows for the stable storage and handling of the chiral epoxide. The synthetic utility of this compound lies in its facile deprotection to (S)-glycidol, a highly reactive and versatile intermediate for the introduction of the chiral (S)-glyceryl moiety found in many β-blockers.

This document outlines a general protocol for the detritylation of this compound and provides specific, detailed protocols for the synthesis of four widely used β-blockers: (S)-Propranolol, (S)-Metoprolol, (S)-Atenolol, and (S)-Bisoprolol.

Synthetic Strategy Overview

The general synthetic approach involves two main stages as depicted in the workflow below. The first stage is the acid-catalyzed deprotection of this compound to yield (S)-glycidol. The second stage involves the base-catalyzed condensation of (S)-glycidol with the respective phenolic precursor, followed by the ring-opening of the resulting glycidyl ether intermediate with an appropriate amine.

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Deprotection of this compound to (S)-Glycidol

This protocol describes the acid-catalyzed removal of the trityl group to yield the key intermediate, (S)-glycidol.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

-

To the stirred solution at room temperature, add TFA (2.0-5.0 equiv) dropwise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude (S)-glycidol.

-

The crude product can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Typical Yield | >90% | [1] |

| Reaction Time | 1 - 4 hours | [1] |

| Temperature | Room Temperature | [1] |

Protocol 2: Synthesis of (S)-Propranolol from (S)-Glycidol

Materials:

-

(S)-Glycidol

-

1-Naphthol

-

Potassium carbonate (K₂CO₃), anhydrous

-

2-Butanone (MEK), anhydrous

-

Isopropylamine

-

Standard laboratory glassware

-

Reflux condenser

Procedure:

-

To a stirred solution of 1-naphthol (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous 2-butanone, add (S)-glycidol (1.1 equiv).

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.

-

To the crude epoxide, add excess isopropylamine and a small amount of water.

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the excess isopropylamine and solvent under reduced pressure to yield crude (S)-Propranolol.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane.

| Parameter | Value | Reference |

| Overall Yield | ~85-90% | [2][3] |

| Enantiomeric Excess | >98% |

Protocol 3: Synthesis of (S)-Metoprolol from (S)-Glycidol

Materials:

-

(S)-Glycidol

-

4-(2-Methoxyethyl)phenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

An appropriate solvent (e.g., DMF, Methanol)

-

Isopropylamine

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-(2-methoxyethyl)phenol (1.0 equiv) and a base (e.g., NaOH, 1.1 equiv) in a suitable solvent.

-

Add (S)-glycidol (1.1 equiv) to the mixture and stir at a slightly elevated temperature (e.g., 40-60 °C) until the formation of the glycidyl ether is complete (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

To the resulting crude (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, add isopropylamine.

-

Heat the reaction mixture, typically under reflux, for several hours.

-

After the reaction is complete, remove the excess isopropylamine and solvent to obtain crude (S)-Metoprolol.

-

Purify the product by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Overall Yield | High | [4][5] |

| Enantiomeric Excess | >99% | [6][7] |

Protocol 4: Synthesis of (S)-Atenolol from (S)-Glycidol

Materials:

-

(S)-Glycidol

-

4-Hydroxyphenylacetamide

-

A suitable base (e.g., Sodium hydroxide)

-

A suitable solvent (e.g., a mixture of water and an organic solvent)

-

Isopropylamine

-

Standard laboratory glassware

Procedure:

-

React 4-hydroxyphenylacetamide (1.0 equiv) with (S)-glycidol (1.1 equiv) in the presence of a base in a suitable solvent system.

-

The reaction is typically carried out at room temperature to slightly elevated temperatures.

-

Once the formation of (S)-4-((2,3-epoxypropoxy)phenyl)acetamide is complete, the intermediate is reacted directly with isopropylamine.

-

The amination reaction is generally performed in water or a protic solvent.

-

After completion of the reaction, (S)-Atenolol is isolated.

-

Purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Overall Yield | ~60% (from chlorohydrin intermediate) | [8][9] |

| Enantiomeric Excess | >99% | [8][9] |

Protocol 5: Synthesis of (S)-Bisoprolol from (S)-Glycidol

Materials:

-

(S)-Glycidol

-

4-((2-Isopropoxyethoxy)methyl)phenol

-

A suitable base (e.g., Sodium hydride)

-

Anhydrous solvent (e.g., DMF)

-

Isopropylamine

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-((2-isopropoxyethoxy)methyl)phenol (1.0 equiv) in an anhydrous solvent, add a strong base like sodium hydride.

-

Add (S)-glycidol (1.1 equiv) and stir the mixture at room temperature until the reaction is complete.

-

Quench the reaction and extract the glycidyl ether intermediate.

-

React the intermediate with isopropylamine, typically with heating.

-

Work-up the reaction mixture to isolate the crude (S)-Bisoprolol.

-

Purify the product by column chromatography or by forming a salt (e.g., fumarate) and recrystallizing.

| Parameter | Value | Reference |

| Overall Yield | High | [10][11] |

| Enantiomeric Excess | >96% | [10][11] |

Mechanism of Action: β-Adrenergic Receptor Signaling Pathway

β-blockers exert their therapeutic effects by competitively antagonizing the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.

Caption: β-Adrenergic Receptor Signaling Pathway and the Action of β-Blockers.

The binding of a catecholamine to a β-adrenergic receptor activates the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects associated with sympathetic stimulation, such as increased heart rate, contractility, and blood pressure. β-blockers prevent this cascade by occupying the receptor binding site, thereby inhibiting the initial activation step.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]